Acetoin acetate

概要

説明

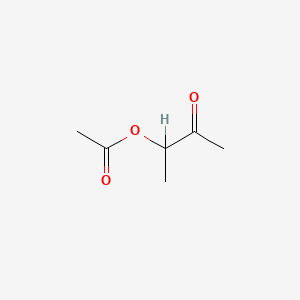

Acetoin acetate, also known as 3-hydroxy-2-butanone acetate, is an organic compound with the molecular formula C6H10O3. It is a derivative of acetoin, which is a popular food additive with a pleasant butter-like flavor. This compound is used in various industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

Acetoin acetate can be synthesized through the esterification of acetoin with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature of around 60-80°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The process involves the continuous feeding of acetoin and acetic acid into a reactor, where they are mixed and heated in the presence of a catalyst. The resulting this compound is then purified through distillation to remove any unreacted starting materials and by-products.

化学反応の分析

Types of Reactions

Acetoin acetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form acetic acid and other oxidation products.

Reduction: It can be reduced to form acetoin and other reduction products.

Substitution: this compound can undergo substitution reactions where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic conditions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.

Substitution: Common reagents include nucleophiles such as amines and alcohols. The reaction is typically carried out under basic conditions.

Major Products Formed

Oxidation: Acetic acid and other carboxylic acids.

Reduction: Acetoin and other alcohols.

Substitution: Various substituted acetoin derivatives.

科学的研究の応用

Food Industry

Flavoring Agent

Acetoin is primarily recognized for its role as a flavoring agent in the food industry. It imparts a buttery flavor and is commonly used in dairy products, baked goods, and beverages. Its sensory properties make it an attractive additive for enhancing taste profiles in various food products .

Fermentation Processes

In microbial fermentation, acetoin serves as an important metabolite. For instance, certain strains of Bacillus subtilis have been engineered to optimize conditions for acetoin production, resulting in significant yields that can be utilized in food applications. The optimal conditions identified include specific glucose concentrations, pH levels, and temperature settings that maximize acetoin synthesis while minimizing byproducts .

Pharmaceutical Applications

Precursor for Drug Synthesis

Acetoin acetate is utilized as a precursor in the synthesis of various pharmaceutical compounds. Its chemical structure allows for further modifications leading to the development of drugs with therapeutic properties. The compound's role as a building block for more complex molecules makes it valuable in drug formulation .

Cosmetic Applications

In cosmetics, acetoin is employed due to its moisturizing properties and ability to stabilize formulations. Its incorporation into skincare products enhances texture and provides a sensory experience that consumers find appealing .

Metabolic Engineering

Biosynthetic Pathways

Recent studies have focused on metabolic engineering to enhance the production of acetoin and its derivatives like 2,3-butanediol (2,3-BDO). By manipulating the biosynthetic pathways in microorganisms such as Lactococcus lactis, researchers have achieved significant yields of acetoin through the deletion of competing pathways . This approach not only increases production efficiency but also promotes sustainability by utilizing renewable resources like lignocellulose for fermentation.

Case Study: Lactococcus lactis

A notable case study involved diverting the metabolic pathways of Lactococcus lactis to produce (3R)-acetoin and 2,3-BDO efficiently. Through genetic modifications that eliminated major by-product pathways, researchers were able to achieve high titers of these metabolites from processed whey waste, demonstrating the potential for sustainable bioprocesses .

Toxicity and Adaptive Responses

Despite its beneficial applications, acetoin production can be toxic to microbial cells at high concentrations. Studies indicate that acetoin can damage DNA and proteins due to its keto group, leading to growth inhibition under certain conditions . Understanding these toxic effects is crucial for optimizing production processes and ensuring microbial viability during fermentation.

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Food Industry | Flavoring agent | Enhances taste in dairy and baked goods |

| Pharmaceutical | Precursor for drug synthesis | Valuable in formulating therapeutic compounds |

| Cosmetic | Moisturizing agent | Improves texture and stability in products |

| Metabolic Engineering | Enhanced biosynthesis | Efficient production through pathway manipulation |

| Toxicity Management | Understanding toxicity mechanisms | Important for optimizing fermentation processes |

作用機序

The mechanism of action of acetoin acetate involves its interaction with various molecular targets and pathways. In biological systems, this compound can be hydrolyzed by esterases to release acetoin and acetic acid. Acetoin can then enter metabolic pathways such as the citric acid cycle, where it is further metabolized to produce energy. The acetate group can also participate in acetylation reactions, modifying proteins and other biomolecules.

類似化合物との比較

Similar Compounds

Acetoin: The parent compound of acetoin acetate, used as a flavoring agent and in microbial metabolism studies.

2,3-Butanediol: A related compound with similar applications in the food and chemical industries.

Uniqueness

This compound is unique due to its combination of the acetoin and acetate functional groups, which confer distinct chemical properties. This makes it a versatile compound with applications in various fields, including organic synthesis, microbial metabolism, and industrial production.

生物活性

Acetoin acetate, a derivative of acetoin, has gained attention due to its diverse biological activities and potential applications in various fields such as food science, biochemistry, and medicine. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on microbial growth, and potential therapeutic applications.

Overview of this compound

Acetoin (3-hydroxybutan-2-one) is a volatile compound produced by various microorganisms during fermentation. This compound is formed through the esterification of acetoin with acetic acid. Its significance lies in its roles in microbial metabolism and its potential as a flavoring agent and preservative in food products.

Metabolic Pathways Involving Acetoin

Acetoin is primarily produced through two metabolic pathways: the acetate pathway and the acetoin pathway . These pathways are crucial for cellular respiration and energy production in various bacteria.

- Acetate Pathway : This pathway contributes to biomass yield during respiration without significantly affecting the medium's pH. It allows cells to cope with internal acidification, which is vital for cell density and survival during stationary phases .

- Acetoin Pathway : The acetoin pathway is essential for converting pyruvate into acetoin, particularly under aerobic conditions. Studies have shown that disrupting competing pathways can enhance acetoin production significantly. For instance, engineered strains of Lactococcus lactis demonstrated efficient production of (3R)-acetoin when major by-product pathways were blocked .

Biological Effects and Toxicity

Research indicates that acetoin exhibits varying levels of toxicity depending on concentration and environmental conditions:

- Toxicity Studies : Acetoin has been shown to reduce microbial growth rates significantly at higher concentrations. For example, at 60 g/L, growth rates were reduced by approximately 80% under aerobic conditions, while at 80 g/L, growth nearly ceased . This toxicity is more pronounced compared to 2,3-butanediol (2,3-BDO), another fermentation product.

- Adaptive Responses : Microorganisms exposed to acetoin stress exhibit changes in their proteome profiles, particularly in lipid metabolism. These changes can affect fatty acid composition and overall cellular metabolism .

Case Studies

- Metabolic Engineering for Enhanced Production :

- Sustainable Production from Waste :

Table 1: Summary of Acetoin Production Yields in Various Studies

| Study Reference | Organism | Production Yield (g/L) | Conditions |

|---|---|---|---|

| Parageobacillus | 7.6 | Aerobic | |

| Lactococcus lactis | 16 | Anaerobic | |

| Engineered strains | 15.6 | Glucose-supplemented |

Table 2: Toxicity Effects of Acetoin on Microbial Growth

| Acetoin Concentration (g/L) | Growth Rate Reduction (%) | Conditions |

|---|---|---|

| 20 | Slight | Anaerobic |

| 60 | 80 | Aerobic |

| 80 | Nearly ceased | Aerobic |

特性

IUPAC Name |

3-oxobutan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(7)5(2)9-6(3)8/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPTYCJWRHHBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964154 | |

| Record name | 3-Oxobutan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid | |

| Record name | 2-Acetoxy-3-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/90/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

74.00 to 75.00 °C. @ 20.00 mm Hg | |

| Record name | Acetoin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, soluble in ethanol | |

| Record name | Acetoin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Acetoxy-3-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/90/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.990-1.010 | |

| Record name | 2-Acetoxy-3-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/90/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4906-24-5 | |

| Record name | Acetoin acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4906-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004906245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxobutan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETOIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L4E9Q73KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetoin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-oxobutan-2-yl acetate in food science?

A1: 3-Oxobutan-2-yl acetate is a significant aroma compound found in various foods, including cocoa and vinegar. Research suggests that it contributes to the fruity aroma profile of these products. [, ] For instance, in Criollo cocoa beans, 3-oxobutan-2-yl acetate, along with propyl acetate and diethyl succinate, are identified as key contributors to the perceived fruitiness. [] This understanding is crucial for food scientists aiming to analyze and potentially enhance the sensory characteristics of food products.

Q2: How does the roasting process affect the presence of 3-oxobutan-2-yl acetate in cocoa beans?

A2: Studies have shown that the concentration of volatile compounds, including 3-oxobutan-2-yl acetate, can be influenced by the roasting process in cocoa beans. [] While the research doesn't explicitly track the changes in 3-oxobutan-2-yl acetate levels, it highlights a general trend of decreasing fruitiness perception with increased roasting intensity. [] This suggests that roasting parameters could be optimized to achieve desired aroma profiles in cocoa products.

Q3: What role does 3-oxobutan-2-yl acetate play in microbial metabolism?

A3: In the bacterium Listeria monocytogenes, a mutation in the transcriptional regulator YtoI appears to influence the metabolic flux of pyruvate, leading to alterations in acetoin, acetate, and lactate levels. [] Although the study doesn't directly link 3-oxobutan-2-yl acetate to this specific metabolic pathway, it highlights the intricate network of metabolic regulation in bacteria and the potential influence of genetic factors on the production of specific metabolites, some of which could be precursors or related to 3-oxobutan-2-yl acetate. Further research is needed to explore the precise role of 3-oxobutan-2-yl acetate in this context.

Q4: Can you elaborate on the analytical methods used to identify and quantify 3-oxobutan-2-yl acetate in complex matrices?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) emerges as a powerful technique for identifying and quantifying volatile compounds like 3-oxobutan-2-yl acetate in complex samples like cocoa beans and vinegar. [, ] Specifically, aroma extract dilution analysis (AEDA) coupled with GC-olfactometry (GC-O) allows researchers to determine the flavor dilution (FD) factor, providing insights into the potency of individual aroma compounds. [] This approach aids in pinpointing the key contributors to the overall aroma profile of a food product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。